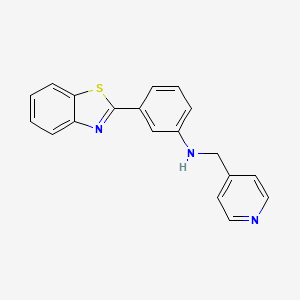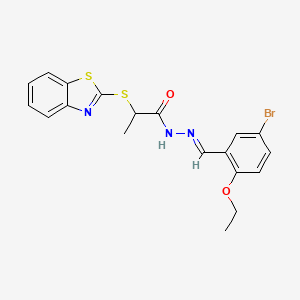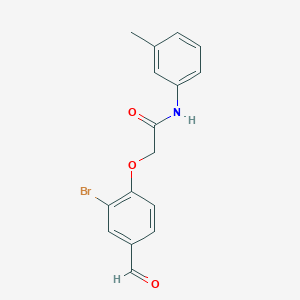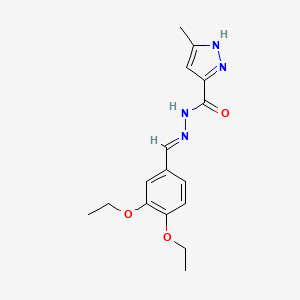
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline, also known as BTA-1, is a small molecule that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of toxic plaques in the brain. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-amyloidogenic and neuroprotective effects, 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models of arthritis. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying the mechanisms of protein aggregation and neurodegeneration in vitro and in vivo. However, one limitation of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is its relatively low potency compared to other benzothiazole compounds, which may limit its therapeutic potential in certain applications.
Future Directions
There are several future directions for research on 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline and related benzothiazole compounds. One area of interest is in the development of more potent and selective inhibitors of amyloid-beta aggregation for the treatment of Alzheimer's disease. Another area of research is in the development of benzothiazole-based compounds for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the anti-inflammatory and anti-cancer properties of benzothiazole compounds suggest that they may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and cancer.
Synthesis Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-chloromethylpyridine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been optimized over the years, and several modified methods have been developed to improve the yield and purity of the compound.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-18-17(6-1)22-19(23-18)15-4-3-5-16(12-15)21-13-14-8-10-20-11-9-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYTZKPXQMQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)





![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)



![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)